molecular formula C13H22N2O B15124190 3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine

3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine

Cat. No.: B15124190
M. Wt: 222.33 g/mol
InChI Key: IDHPEMYHBNUQMC-UHFFFAOYSA-N
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Description

Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine derivatives typically involves the cyclization of appropriate precursors. For Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), a possible synthetic route could involve the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.

    Introduction of methoxy and alkyl groups: These functional groups can be introduced through alkylation and methylation reactions using appropriate reagents such as alkyl halides and methylating agents.

Industrial Production Methods

Industrial production methods for pyrazine derivatives often involve large-scale chemical reactions under controlled conditions. The specific methods for producing Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazine derivatives can undergo various chemical reactions, including:

    Oxidation: Pyrazines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of pyrazines can lead to the formation of dihydropyrazines or tetrahydropyrazines, depending on the reducing agent and conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of pyrazine derivatives typically yields N-oxides, while reduction can produce dihydropyrazines or tetrahydropyrazines.

Scientific Research Applications

Pyrazine derivatives, including Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), have various scientific research applications:

    Chemistry: Used as building blocks in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications.

    Industry: Used as flavoring agents, fragrances, and intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrazine derivatives can vary depending on their specific structure and functional groups. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific compound and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound of the pyrazine family.

    2,3-Dimethylpyrazine: A simple pyrazine derivative with two methyl groups.

    2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at different positions.

Uniqueness

Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is unique due to the presence of both methoxy and alkyl groups, which can influence its chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to simpler pyrazine derivatives.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine

InChI

InChI=1S/C13H22N2O/c1-6-10(4)12-13(16-5)15-11(8-14-12)7-9(2)3/h8-10H,6-7H2,1-5H3

InChI Key

IDHPEMYHBNUQMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(N=C1OC)CC(C)C

Origin of Product

United States

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